ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1-methylpyrazole with ethyl 2-cyano-3,3-dimethylacrylate under acidic conditions to form the desired triazolopyrimidine ring system . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazolopyrimidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
Ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Pharmaceutical Research: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Similar but with a carboxamide group instead of a carboxylate group.
Uniqueness
The uniqueness of ethyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both pyrazole and triazolopyrimidine rings provides a versatile framework for the development of novel bioactive compounds with diverse therapeutic potential .
Properties
Molecular Formula |
C13H16N6O2 |
---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
ethyl 5-methyl-7-(2-methylpyrazol-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H16N6O2/c1-4-21-12(20)10-8(2)17-13-14-7-16-19(13)11(10)9-5-6-15-18(9)3/h5-7,11H,4H2,1-3H3,(H,14,16,17) |
InChI Key |
YJHOIPKPXZOALY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=NN3C)C |
Origin of Product |
United States |
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